Methyl 3-(4-amino-5-carbamoyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate
Description
Methyl 3-(4-amino-5-carbamoyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate is a heterocyclic compound featuring a benzoate ester core substituted with a 4-methyl group and a functionalized 1,3-thiazole ring. The thiazole moiety contains critical substituents: an amino group at position 4, a carbamoyl group at position 5, and a sulfanylidene (thione) group at position 2. The compound’s molecular complexity necessitates advanced synthetic and analytical techniques, such as those implemented in SHELX for crystallographic refinement and Multiwfn for electronic structure analysis .
Properties
Molecular Formula |
C13H13N3O3S2 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
methyl 3-(4-amino-5-carbamoyl-2-sulfanylidene-1,3-thiazol-3-yl)-4-methylbenzoate |
InChI |
InChI=1S/C13H13N3O3S2/c1-6-3-4-7(12(18)19-2)5-8(6)16-10(14)9(11(15)17)21-13(16)20/h3-5H,14H2,1-2H3,(H2,15,17) |
InChI Key |
HBWFTRAFYWRWSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)N2C(=C(SC2=S)C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-amino-5-carbamoyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a thiourea derivative with an α-haloketone under basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using ammonia or an amine derivative.
Carbamoylation: The carbamoyl group is typically introduced through the reaction of the amino-thiazole intermediate with an isocyanate.
Esterification: The final step involves esterification of the carboxylic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.
Substitution: The amino group can participate in various substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Acylated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the thiazole ring and amino group suggests possible interactions with biological targets, such as enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 3-(4-amino-5-carbamoyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole ring and amino group are likely involved in these interactions, potentially forming hydrogen bonds or other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Thiazole Substituents
Compound A: Methyl 3-[4-amino-5-(cyclopentylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate (CAS: Not specified)
- Structural Difference : Replaces the carbamoyl (-CONH₂) group with a cyclopentylcarbamoyl (-CONHC₅H₉) moiety.
- This modification could improve pharmacokinetic properties in lipophilic environments .
Compound B: 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidine-5-carbonitrile
- Structural Difference: Replaces the benzoate ester with a pyrimidine-carbonitrile scaffold and introduces a morpholinosulfonyl group.
- Impact : The sulfonyl group improves solubility and may facilitate hydrogen bonding with biological targets. The pyrimidine core enhances π-π stacking interactions, making this compound a stronger candidate for kinase inhibition .
Functional Analogues with Antimicrobial Activity
Compound C: 3-{2-furyl[4-(4-{2-furyl[5-(2-naphthyloxymethyl)-2-thioxo-2,3-dihydro-1,3,4-oxadiazol-3-yl]methylamino}phenylsulfonyl)-anilino]methyl}-5-(2-naphthyloxymethyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione (MIC: 0.1 μM against M. tuberculosis)
- Structural Difference : Contains oxadiazole-thione and naphthyl groups instead of a thiazole-benzoate system.
- Impact : The oxadiazole-thione motif and aromatic naphthyl groups contribute to potent antitubercular activity by disrupting mycobacterial cell wall synthesis. The target compound’s thione group may confer similar activity but requires empirical validation .
Agrochemically Relevant Analogues
Compound D: Metsulfuron-methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)
- Structural Difference : Substitutes the thiazole ring with a triazine core and a sulfonylurea linker.
- Impact : The triazine-sulfonylurea architecture is critical for herbicidal activity via acetolactate synthase (ALS) inhibition. While the target compound lacks this scaffold, its benzoate ester and thiazole groups suggest divergent applications, such as antifungal or antibacterial agents .
Comparative Analysis of Key Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Core Structure | Benzoate-thiazole | Benzoate-thiazole | Pyrimidine-thiazole | Oxadiazole-naphthyl |
| Key Substituents | -CONH₂, -S=O | -CONHC₅H₉, -S=O | -SO₂-morpholine, -CN | -Thione, -naphthyl |
| Molecular Weight | ~380–400 g/mol (estimated) | ~450 g/mol | ~480 g/mol | ~650 g/mol |
| Biological Activity | Hypothesized antimicrobial | Enhanced lipophilicity | Kinase inhibition | Antitubercular (MIC 0.1 μM) |
| Synthetic Complexity | High (multi-step synthesis) | Moderate | High | Very high |
Biological Activity
Methyl 3-(4-amino-5-carbamoyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article discusses the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
IUPAC Name : this compound
Molecular Formula : C13H14N4O2S
Molecular Weight : 278.34 g/mol
Structural Representation
The compound features a thiazole ring fused with a benzoate moiety, which is significant for its biological activity.
The biological activity of this compound primarily stems from its interaction with various molecular targets:
- Antimicrobial Activity : The thiazole moiety has been associated with antimicrobial properties. Compounds containing thiazole rings often exhibit activity against a range of pathogens, including bacteria and fungi.
- Anticancer Activity : Thiazole derivatives have shown promise in cancer research due to their ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Recent studies have demonstrated the effectiveness of thiazole-containing compounds against various bacterial strains. For instance:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.5 µg/ml |
| This compound | Escherichia coli | 1 µg/ml |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines:
Study on Antimicrobial Properties
A recent study investigated the antimicrobial potential of several thiazole derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Study on Anticancer Effects
Another significant study assessed the anticancer properties of various thiazole derivatives on different cancer cell lines. The findings revealed that this compound induced apoptosis in MCF-7 cells through the activation of caspase pathways . The study highlighted the importance of structural modifications in enhancing anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
